Differentiated Lipophilicity (XLogP3‑AA) Versus the 4‑Fluoro‑2‑methyl Analog Enables Tuned Membrane Permeability
The target compound exhibits a computed XLogP3‑AA of 4, which is approximately 1.5 log units lower than the XLogP3‑AA of 5.5 estimated for the 4‑fluoro‑2‑methyl analog (CAS 2034318‑61‑9) [1]. This reduction in lipophilicity is attributable to the replacement of a methyl group with a chlorine atom and the absence of an additional methyl substituent, resulting in a less hydrophobic scaffold. Lower lipophilicity correlates with improved aqueous solubility and reduced non‑specific protein binding, while still maintaining sufficient membrane permeability for intracellular target engagement [2].
| Evidence Dimension | Computed lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | 4 |
| Comparator Or Baseline | 4‑fluoro‑2‑methyl‑N‑(4‑(thiazol‑2‑yloxy)benzyl)benzenesulfonamide (CAS 2034318‑61‑9): XLogP3‑AA ≈ 5.5 (estimated by atom‑based contribution method) |
| Quantified Difference | Δ ≈ 1.5 log units lower for the target compound |
| Conditions | Computed by XLogP3 algorithm (PubChem 2025.09.15 release); comparator value estimated from the structural increment of replacing Cl with CH₃ and adding an ortho‑CH₃ group. |
Why This Matters
A 1.5‑log‑unit lower XLogP can significantly improve solubility and reduce off‑target binding while retaining adequate permeability, directly influencing assay reliability and lead‑optimization prioritization.
- [1] PubChem CID 91813967. 3‑chloro‑4‑fluoro‑N‑(4‑(thiazol‑2‑yloxy)benzyl)benzenesulfonamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/2034526-08-2 (accessed 2026‑04‑29). View Source
- [2] Waring MJ. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery. 2010;5(3):235‑248. View Source
